molecular formula C6H11NO B065366 Cyclohexanone-D10-oxime CAS No. 169297-52-3

Cyclohexanone-D10-oxime

Cat. No.: B065366
CAS No.: 169297-52-3
M. Wt: 123.22 g/mol
InChI Key: VEZUQRBDRNJBJY-YXALHFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone-D10-oxime is a deuterated derivative of cyclohexanone oxime (CHO), where ten hydrogen atoms are replaced with deuterium (D). The parent compound, CHO, has the molecular formula C₆H₁₁NO, a molar mass of 113.16 g/mol, and a density of 1.0125 g/cm³ (estimated) . Its IUPAC name is (hydroxyimino)cyclohexane, with CAS registry number 100-64-1 and synonyms such as Antioxidant D and NSC 6300 .

Key properties of CHO include:

  • Gas-phase formation enthalpy (ΔfH°gas): -74.88 kJ/mol .
  • Ionization energy: 8.97 ± 0.03 eV .
  • Solubility: Dissolves in aromatic hydrocarbons (e.g., toluene), cyclohexane, and chlorinated solvents during purification .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanone-D10-oxime can be synthesized through the nucleophilic addition of deuterated hydroxylamine to cyclohexanone-D10. The reaction typically involves the following steps:

    Formation of Deuterated Hydroxylamine: Deuterated hydroxylamine can be prepared by the reduction of deuterated nitro compounds using deuterium gas.

    Reaction with Cyclohexanone-D10: The deuterated hydroxylamine is then reacted with cyclohexanone-D10 under mild acidic conditions to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanone-D10-oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form deuterated nitroso compounds.

    Reduction: It can be reduced to form deuterated amines.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and alkoxides.

Major Products:

    Oxidation: Deuterated nitroso compounds.

    Reduction: Deuterated amines.

    Substitution: Various substituted deuterated cyclohexanone derivatives.

Scientific Research Applications

Chemical Synthesis and Industrial Applications

1.1 Precursor for Polycaprolactam Production

Cyclohexanone-D10-oxime is primarily utilized as an intermediate in the synthesis of caprolactam, which is essential for producing polycaprolactam (Nylon-6) fibers and plastics. The deuterated form allows for tracing and studying reaction mechanisms in synthetic pathways due to its distinct isotopic signature .

1.2 Metabolic Studies

In metabolic studies, this compound serves as a tracer to investigate metabolic pathways involving deuterated compounds. This is particularly useful in pharmacokinetics and toxicology research, where understanding the metabolism of substances is crucial .

Spectroscopic Studies

2.1 Vibrational Spectroscopy

Recent studies have employed vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy to analyze the structural characteristics of this compound. Inelastic Neutron Scattering (INS) spectra have also been recorded, providing insights into molecular dynamics and interactions at various temperatures .

Technique Purpose Findings
IRIdentify functional groupsCharacteristic vibrational modes tracked
RamanStudy molecular conformationInsights into hydrogen bonding interactions
INSAnalyze solid-state structuresDetailed vibrational spectra obtained

Polymerization Potential

This compound can undergo polymerization to produce biodegradable materials such as polydepsipeptides. These materials hold potential for medicinal applications due to their biocompatibility and ability to degrade in biological environments .

Toxicology and Safety Studies

4.1 Toxicological Assessment

Toxicological evaluations have highlighted the effects of cyclohexanone oxime on various biological systems. Studies indicate that exposure can lead to significant changes in organ weights, particularly in the liver and spleen, and can induce hematopoietic cell proliferation . The no-effect levels for different toxicity endpoints provide critical data for safety assessments.

4.2 Mutagenicity Testing

Cyclohexanone oxime has been tested for mutagenicity using various strains of Salmonella typhimurium. Results showed that it was mutagenic only under specific conditions, emphasizing the need for careful evaluation in environmental and health risk assessments .

Case Studies

Several case studies illustrate the diverse applications of this compound:

  • Case Study 1: Metabolic Pathway Tracing
    A study utilized this compound to trace metabolic pathways in rodents, demonstrating its effectiveness as a tracer compound in pharmacological research.
  • Case Study 2: Polymer Development
    Research focused on synthesizing polydepsipeptides from this compound highlighted its potential as a building block for biodegradable polymers suitable for medical applications.

Mechanism of Action

The mechanism of action of cyclohexanone-D10-oxime involves its interaction with various molecular targets and pathways:

    Formation of Deuterated Intermediates: The compound can form deuterated intermediates through nucleophilic addition and substitution reactions.

    Pathways Involved: The deuterated intermediates can participate in various biochemical pathways, leading to the formation of deuterated metabolites.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Cyclohexanone-D10-oxime with its non-deuterated counterpart and other structurally related oximes:

Property Cyclohexanone Oxime (CHO) This compound Acetone Oxime
Molecular Formula C₆H₁₁NO C₆D₁₀HNO C₃H₇NO
Molecular Weight (g/mol) 113.16 123.16 (estimated) 73.10
Density (g/cm³) 1.0125 (estimate) Slightly higher (estimated) 0.901
ΔfH°gas (kJ/mol) -74.88 Not reported -142.3
Ionization Energy (eV) 8.97 ± 0.03 Slightly higher (estimated) ~9.1
Solubility in Toluene High Similar/Reduced (estimated) Moderate

Key Observations:

  • Deuterium Effects: The C-D bond’s higher bond strength (vs. C-H) likely reduces reaction rates in processes like the Beckmann rearrangement (used to synthesize caprolactam) due to kinetic isotope effects .
  • Stability: Deuterated compounds often exhibit enhanced thermal and metabolic stability, making this compound valuable in isotopic labeling for analytical techniques (e.g., NMR, MS) .

Purification and Solubility

CHO purification involves solvents like toluene, cyclohexane, or chlorinated hydrocarbons due to their immiscibility with water .

Thermochemical and Spectroscopic Behavior

  • Thermochemistry: CHO’s gas-phase formation enthalpy (-74.88 kJ/mol) and reaction enthalpy (-105.1 ± 4.2 kJ/mol) suggest moderate stability . Deuterated analogs may exhibit marginally higher formation enthalpies due to deuterium’s nuclear mass.
  • Chromatography: CHO’s retention index on OV-101 capillary columns (50–250°C gradient) provides a benchmark for comparing deuterated variants, which may elute later due to increased molecular weight .

Analytical Chemistry

This compound is hypothesized to serve as an internal standard in mass spectrometry, improving quantification accuracy for CHO in environmental or pharmaceutical samples .

Pharmacological Relevance

Deuterated derivatives could enhance drug design by prolonging metabolic half-lives.

Industrial Use

CHO is a precursor in nylon-6 production via Beckmann rearrangement. Deuterated variants may optimize reaction monitoring or reduce side products in deuteration-sensitive processes .

Biological Activity

Cyclohexanone-D10-oxime, a deuterated derivative of cyclohexanone oxime, has garnered attention in scientific research due to its unique properties and potential biological activities. This article delves into the biological activity of this compound, examining its mutagenicity, toxicity, and pharmacokinetics based on various research findings.

This compound is chemically represented as C₆H₁₀D₁₀NO, with a molecular weight of approximately 123.22 g/mol. The compound is characterized by the presence of a hydroxylamine functional group attached to a cyclohexanone ring, which influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₆H₁₀D₁₀NO
Molecular Weight123.22 g/mol
CAS Number169297-52-3
DensityN/A
Boiling PointN/A

Mutagenicity and Toxicity

Research indicates that cyclohexanone oxime exhibits mutagenic properties under certain conditions. A study evaluated its mutagenicity using the Salmonella typhimurium assay, where it showed positive results in strain TA1535 with S9 activation but negative results in other strains (TA97, TA98, TA100) both with and without S9 . The compound's potential to induce chromosomal aberrations was also assessed in cultured Chinese hamster ovary cells, yielding equivocal results without S9 activation and negative results with S9 .

Case Study: Toxicological Assessment

A comprehensive toxicological assessment was conducted over 13 weeks on mice administered varying concentrations of cyclohexanone oxime. Key findings included:

  • No deaths were recorded at lower concentrations (up to 2,500 ppm).
  • Significant increases in relative spleen weights were observed at exposure levels of 5,000 and 10,000 ppm.
  • Hepatotoxic effects were noted at concentrations as low as 1,250 ppm for males and 2,500 ppm for females .

Pharmacokinetics

The pharmacokinetic profile of cyclohexanone oxime indicates rapid clearance from plasma following intravenous administration. The half-lives observed were approximately 1.6 minutes (alpha phase) and 18.2 minutes (beta phase) . When administered dermally, only about 4% to 5% of the dose was recovered in urine and tissues, with most volatilizing from the skin surface .

Table 2: Summary of Toxicological Findings

Exposure Level (ppm)Observations
0Control group
106No significant effects
312Increased liver weight in males
625Mild olfactory epithelial degeneration
1,250Hepatotoxicity observed
2,500Increased spleen weight; no deaths
5,000Significant increases in spleen and liver weight; hematopoietic cell proliferation observed
10,000Deaths occurred; severe liver and spleen effects

Mechanistic Insights

Recent studies utilizing vibrational spectroscopy have provided insights into the molecular interactions and conformational changes of cyclohexanone oxime. These studies are crucial for understanding how the compound behaves under various conditions and can help elucidate its biological mechanisms .

In Situ Characterization

In situ characterization techniques such as infrared (IR) and Raman spectroscopy have been employed to analyze the vibrational spectra of cyclohexanone oxime. These studies reveal significant information about hydrogen bonding interactions and conformational stability across different phases .

Case Study: Vibrational Spectroscopy Analysis

A detailed investigation highlighted the vibrational modes associated with cyclohexanone oxime in solid-state forms. The research demonstrated that phase transitions could be tracked through specific spectral changes, providing a deeper understanding of the compound's structural dynamics during biological interactions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Cyclohexanone-D10-oxime with high isotopic purity?

this compound synthesis requires deuterium incorporation at specific positions. A common approach involves:

  • Deuteration of cyclohexanone : Cyclohexanone-D10 is typically synthesized via catalytic deuteration of cyclohexanone using deuterium gas (D₂) and palladium-based catalysts under controlled pressure and temperature .
  • Oxime formation : Reacting cyclohexanone-D10 with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) under reflux conditions. Isotopic purity (>98% D) must be confirmed via NMR (¹H/²H) or mass spectrometry .
  • Critical factors : Avoid proton exchange by using deuterated solvents (e.g., D₂O) and inert atmospheres to prevent contamination .

Q. How should researchers characterize the structural and isotopic integrity of this compound?

Methodological steps include:

  • Nuclear Magnetic Resonance (NMR) : ¹³C and ²H NMR to confirm deuteration sites and rule out proton contamination. For example, the absence of ¹H signals at δ 2.1–2.5 ppm (cyclohexanone protons) validates deuteration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₆D₁₀NOH) and isotopic abundance .
  • Infrared Spectroscopy (IR) : Compare O-H/N-H stretching frequencies (~3200–3500 cm⁻¹) between protonated and deuterated oximes to assess deuteration efficiency .

Advanced Research Questions

Q. How can isotopic effects in this compound influence reaction kinetics in catalytic studies?

Deuterium isotope effects (KIEs) alter reaction rates due to differences in bond strength (C-D vs. C-H). For example:

  • Hydrogenation/Dehydrogenation : this compound may exhibit slower reaction rates in metal-catalyzed hydrogenolysis due to stronger C-D bonds, requiring adjustments in catalyst loading or temperature .
  • Mechanistic insights : KIE values >1 indicate a rate-determining step involving C-H bond cleavage, while values <1 suggest tunneling effects. These must be quantified using parallel experiments with protonated and deuterated analogs .

Q. What strategies resolve contradictions in stability data for this compound under varying conditions?

Conflicting stability reports often arise from:

  • Solvent interactions : Polar aprotic solvents (e.g., DMF) may stabilize oxime via hydrogen bonding, while protic solvents (e.g., MeOH) accelerate hydrolysis. Solvent choice must align with experimental goals .
  • Temperature sensitivity : Long-term storage at >25°C can degrade deuterated oximes. Stability studies using accelerated aging (40–60°C) and HPLC monitoring are recommended .
  • Oxidative degradation : this compound reacts with peroxides; avoid storage near oxidizing agents and use stabilizers like BHT (butylated hydroxytoluene) .

Q. How can this compound be utilized in isotopic tracing for metabolic pathway studies?

Applications include:

  • Enzyme catalysis : Tracking deuterium retention in products to identify rate-limiting steps in cytochrome P450-mediated oxidations .
  • Mass spectrometry imaging : Spatial distribution of deuterated metabolites in tissues, validated against protonated controls to exclude background interference .
  • Data normalization : Use this compound as an internal standard in LC-MS workflows to correct for matrix effects .

Q. Experimental Design and Safety

Q. What safety protocols are critical when handling this compound in synthetic workflows?

Key protocols include:

  • Ventilation : Use fume hoods to mitigate inhalation risks, as cyclohexanone derivatives are volatile and irritant .
  • Reactivity hazards : Avoid contact with strong oxidizers (e.g., HNO₃, H₂O₂) to prevent explosive peroxide formation .
  • Waste disposal : Neutralize residual hydroxylamine with dilute HCl before disposal to avoid exothermic decomposition .

Properties

IUPAC Name

N-(2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2/i1D2,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZUQRBDRNJBJY-YXALHFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=NO)C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclohexanone-D10-oxime
Cyclohexanone-D10-oxime
Cyclohexanone-D10-oxime
Cyclohexanone-D10-oxime
Cyclohexanone-D10-oxime
Cyclohexanone-D10-oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.